Pregna-1,4-diene-3,20-dione, 9-chloro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, disodium salt, (11beta,16beta)-
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Overview
Description
Pregna-1,4-diene-3,20-dione, 9-chloro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, disodium salt, (11beta,16beta)- is a synthetic corticosteroid with anti-inflammatory properties. It is commonly used in medical and pharmaceutical applications due to its potent effects on the immune system and inflammation pathways .
Preparation Methods
The synthesis of Pregna-1,4-diene-3,20-dione, 9-chloro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, disodium salt, (11beta,16beta)- involves multiple steps, starting from basic steroidal precursors. The process typically includes chlorination, hydroxylation, and phosphorylation reactions under controlled conditions. Industrial production methods often utilize advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different pharmacological properties.
Substitution: Substitution reactions, especially at the chlorine and hydroxyl sites, can produce a range of analogs with varying biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
Pregna-1,4-diene-3,20-dione, 9-chloro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, disodium salt, (11beta,16beta)- is widely used in scientific research for its anti-inflammatory and immunosuppressive properties. It is utilized in:
Chemistry: As a model compound for studying steroidal reactions and mechanisms.
Biology: To investigate the effects of corticosteroids on cellular processes and gene expression.
Medicine: In the development of new anti-inflammatory drugs and treatments for autoimmune diseases.
Industry: For the production of pharmaceutical formulations and as a reference standard in quality control.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This interaction inhibits the production of pro-inflammatory cytokines and promotes the synthesis of anti-inflammatory proteins. The molecular targets include various transcription factors and signaling pathways involved in the immune response .
Comparison with Similar Compounds
Compared to other corticosteroids, Pregna-1,4-diene-3,20-dione, 9-chloro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, disodium salt, (11beta,16beta)- is unique due to its specific substitutions and phosphorylation, which enhance its potency and selectivity. Similar compounds include:
Dexamethasone: Another potent corticosteroid with similar anti-inflammatory effects.
Prednisolone: A widely used corticosteroid with a different substitution pattern.
Hydrocortisone: A naturally occurring corticosteroid with broader applications.
Properties
CAS No. |
94135-39-4 |
---|---|
Molecular Formula |
C22H28ClNa2O8P |
Molecular Weight |
532.9 g/mol |
IUPAC Name |
disodium;[2-[(10S,11S,13S,16S,17R)-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |
InChI |
InChI=1S/C22H30ClO8P.2Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30;;/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30);;/q;2*+1/p-2/t12-,15?,16?,17-,19-,20-,21?,22-;;/m0../s1 |
InChI Key |
SIKHUOWRLRCONQ-GUVJFHCYSA-L |
Isomeric SMILES |
C[C@H]1CC2C3CCC4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)([O-])[O-])O)C)O)Cl)C.[Na+].[Na+] |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)Cl)C.[Na+].[Na+] |
Origin of Product |
United States |
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